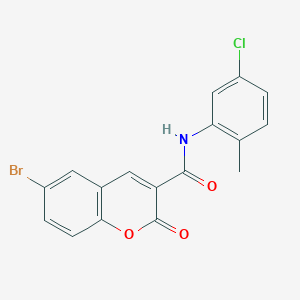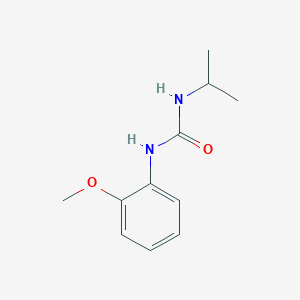
3-(2-Fluorophenyl)-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1,1-dimethylurea, also known as fluometuron, is a herbicide that is widely used in agriculture to control weeds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Fluometuron is a member of the phenylurea herbicide family and is a selective inhibitor of photosynthesis in plants.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-1,1-dimethylurea involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex in the thylakoid membranes, which is responsible for the light-dependent reactions of photosynthesis. Fluometuron binds to the D1 protein in the photosystem II complex, which inhibits electron transport and blocks the transfer of energy from the light-harvesting pigments to the electron transport chain. This results in a decrease in ATP and NADPH production, which are essential for the synthesis of organic compounds in plants.
Biochemical and Physiological Effects:
Fluometuron has been shown to have a number of biochemical and physiological effects on plants. Studies have demonstrated that this compound inhibits the activity of the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is responsible for fixing carbon dioxide during photosynthesis. This leads to a decrease in the rate of photosynthesis and a reduction in plant growth. Additionally, this compound has been shown to induce oxidative stress in plants by increasing the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
Fluometuron is a widely used herbicide in agriculture and has been extensively studied for its effects on plants. It is relatively easy to synthesize and is readily available for use in lab experiments. However, one limitation of 3-(2-Fluorophenyl)-1,1-dimethylurea is that it is highly toxic to aquatic organisms and can have negative effects on the environment if not used properly.
Orientations Futures
There are a number of future directions for research on 3-(2-Fluorophenyl)-1,1-dimethylurea. One area of interest is the development of new herbicides that are more selective and have fewer negative effects on the environment. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on plants, as well as its potential effects on human health. Finally, there is a need for more research on the mechanisms of resistance to this compound in weeds, as this could lead to the development of new strategies for weed control.
Méthodes De Synthèse
The synthesis of 3-(2-Fluorophenyl)-1,1-dimethylurea involves the reaction of 2-fluoroaniline with dimethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate which is then converted to the final product by the addition of an acid. The yield of this reaction is typically around 70-80%.
Applications De Recherche Scientifique
Fluometuron has been extensively studied for its herbicidal properties and its effects on plants. It is used to control a wide range of weeds in crops such as cotton, soybean, and corn. Studies have shown that 3-(2-Fluorophenyl)-1,1-dimethylurea inhibits photosynthesis in plants by blocking electron transport in the thylakoid membranes. This results in a decrease in energy production and ultimately leads to the death of the plant.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUQAYIGUYSMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)




![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)




